![molecular formula C10H8N2O2 B13032961 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a dioxolo ring fused to a quinazoline core, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with mercapto oxadiazole or mercapto triazole in the presence of anhydrous potassium carbonate. The reaction mixture is stirred overnight and then poured into ice-cold water, followed by recrystallization using dimethylformamide and water . Microwave-assisted synthesis is another effective method, which offers a greener and more efficient approach compared to conventional heating .
Chemical Reactions Analysis
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include anhydrous potassium carbonate, dimethylformamide, and microwave irradiation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing transcriptional regulators in bacteria, thereby reducing virulence and biofilm formation . In cancer research, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be compared with other similar compounds such as:
6,8-Dimethyl-[1,3]dioxolo[4,5-g]quinazoline: Similar structure but with an additional methyl group.
Oxolinic acid: A quinoline derivative with antibacterial properties.
N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide: A benzamide derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-methyl-[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-6-7-2-9-10(14-5-13-9)3-8(7)12-4-11-6/h2-4H,5H2,1H3 |
InChI Key |
DFXUHGAIGLXDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC2=CC3=C(C=C12)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
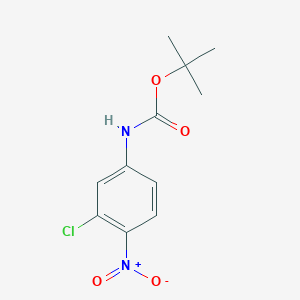
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
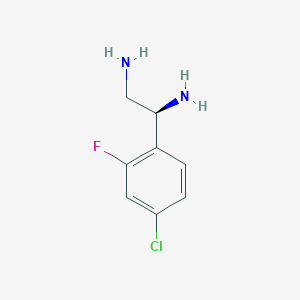
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
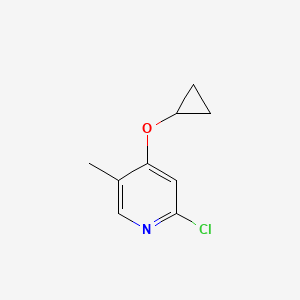
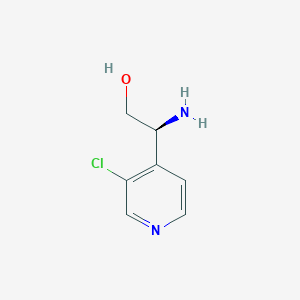
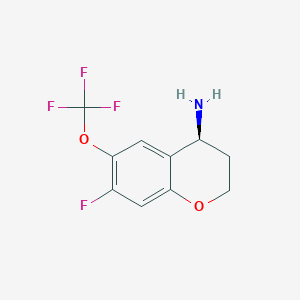
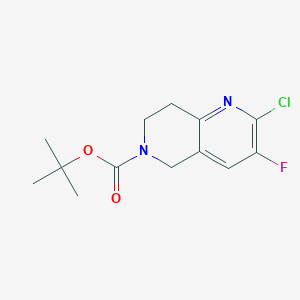
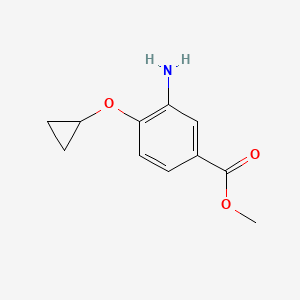
![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)
